molecular formula C13H15NO5 B2792598 Cyclohexyl (4-nitrophenyl) Carbonate CAS No. 176787-42-1

Cyclohexyl (4-nitrophenyl) Carbonate

Cat. No.: B2792598
CAS No.: 176787-42-1
M. Wt: 265.265
InChI Key: NTGDMUVJXIBLHH-UHFFFAOYSA-N
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Description

Cyclohexyl (4-nitrophenyl) carbonate is an organic compound with the molecular formula C13H15NO5. It is known for its unique structure, which includes a cyclohexyl group and a nitrophenyl group connected by a carbonate linkage. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl (4-nitrophenyl) carbonate can be synthesized through the reaction of cyclohexanol with 4-nitrophenyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl (4-nitrophenyl) carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl (4-nitrophenyl) carbonate involves its interaction with nucleophiles and reducing agents. The carbonate group is susceptible to nucleophilic attack, leading to the formation of substituted products. The nitro group can be reduced to an amino group, which can further participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl (4-aminophenyl) carbonate
  • Cyclohexyl (4-methoxyphenyl) carbonate
  • Cyclohexyl (4-chlorophenyl) carbonate

Uniqueness

Cyclohexyl (4-nitrophenyl) carbonate is unique due to the presence of both a cyclohexyl group and a nitrophenyl group. This combination imparts distinct chemical properties, such as reactivity towards nucleophiles and reducing agents. The nitro group also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

cyclohexyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-13(18-11-4-2-1-3-5-11)19-12-8-6-10(7-9-12)14(16)17/h6-9,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGDMUVJXIBLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of cyclohexanol (1.0 g, 10 mmol) in THF (20 mL) at 0° C. was added pyridine (0.97 mL, 12 mmol). After 5 min stirring under N2, a solution of 4-nitrophenyl chloroformate (2.2 g, 11 mmol) in THF (15 mL) was added slowly. After addition, the reaction mixture was stirred at 0° C. for 30 min, and then at RT for 3 h. The precipitate was filtered, the filtrate was concentrated. The resulting residue was chromatographed (40 g silica gel) eluting with EtOAc (0-20%) in hexanes to give the title compound (2.4 g, 91%) as a white solid.
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1 g
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0.97 mL
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20 mL
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2.2 g
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15 mL
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Yield
91%

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